N-(2-Aminoethyl)-N,N'-didodecylethylenediamine
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Overview
Description
N-(2-Aminoethyl)-N,N’-didodecylethylenediamine is a synthetic organic compound characterized by the presence of long alkyl chains and amino groups. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N,N’-didodecylethylenediamine typically involves the reaction of ethylenediamine with dodecylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In industrial settings, the production of N-(2-Aminoethyl)-N,N’-didodecylethylenediamine involves large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the production of high-quality compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N,N’-didodecylethylenediamine undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The long alkyl chains can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include nitroso derivatives, secondary and tertiary amines, and substituted alkyl derivatives. These products have diverse applications in different fields .
Scientific Research Applications
N-(2-Aminoethyl)-N,N’-didodecylethylenediamine has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and as a component in the preparation of liposomes for drug delivery.
Medicine: Investigated for its potential use in targeted drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N,N’-didodecylethylenediamine involves its interaction with cell membranes and proteins. The long alkyl chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The amino groups can form hydrogen bonds with proteins, affecting their structure and function. These interactions are crucial for its antimicrobial and surfactant properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- N-(2-Aminoethyl)glycine
Uniqueness
N-(2-Aminoethyl)-N,N’-didodecylethylenediamine is unique due to its combination of long alkyl chains and amino groups, which confer both hydrophobic and hydrophilic properties. This dual nature makes it an effective surfactant and antimicrobial agent, distinguishing it from other similar compounds .
Properties
CAS No. |
93803-02-2 |
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Molecular Formula |
C28H61N3 |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N'-dodecyl-N'-[2-(dodecylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-24-30-25-28-31(27-23-29)26-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3 |
InChI Key |
USEFLVZSSJSALE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNCCN(CCCCCCCCCCCC)CCN |
Origin of Product |
United States |
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